(s)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol
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Overview
Description
(s)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol is a chiral compound with potential applications in various fields such as chemistry, biology, and medicine. Its unique structure, featuring an amino group, a hydroxyl group, and a methyl group attached to a phenol ring, makes it an interesting subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (s)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenol.
Reaction Steps:
Chiral Resolution: The final step involves the resolution of the chiral center to obtain the (s)-enantiomer.
Industrial Production Methods
Industrial production methods may involve optimized reaction conditions, such as temperature, pressure, and catalysts, to achieve high yields and purity. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
(s)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The amino group can be reduced to form an amine.
Substitution: The phenol ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a ketone, while substitution may introduce various functional groups onto the phenol ring.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its chiral nature makes it useful in studying enzyme interactions and other biological processes.
Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (s)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups can form hydrogen bonds and other interactions with biological molecules, influencing their activity and function.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
®-2-(1-Amino-2-hydroxyethyl)-4-methylphenol: The enantiomer of the compound.
2-(1-Amino-2-hydroxyethyl)-4-methylphenol: The racemic mixture.
2-(1-Amino-2-hydroxyethyl)phenol: A compound without the methyl group.
Uniqueness
The unique combination of functional groups and the chiral center in (s)-2-(1-Amino-2-hydroxyethyl)-4-methylphenol makes it distinct from other similar compounds. Its specific interactions and reactivity can lead to unique applications and properties.
Properties
Molecular Formula |
C9H13NO2 |
---|---|
Molecular Weight |
167.20 g/mol |
IUPAC Name |
2-[(1S)-1-amino-2-hydroxyethyl]-4-methylphenol |
InChI |
InChI=1S/C9H13NO2/c1-6-2-3-9(12)7(4-6)8(10)5-11/h2-4,8,11-12H,5,10H2,1H3/t8-/m1/s1 |
InChI Key |
RNLILSGLASWGSV-MRVPVSSYSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)[C@@H](CO)N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CO)N |
Origin of Product |
United States |
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